molecular formula C16H22BClO3 B581838 2-(3-Chloro-5-(cyclopropylmethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 1218789-44-6

2-(3-Chloro-5-(cyclopropylmethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B581838
CAS No.: 1218789-44-6
M. Wt: 308.609
InChI Key: BRDBIJOPFIVFBR-UHFFFAOYSA-N
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Description

2-(3-Chloro-5-(cyclopropylmethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound that has garnered attention in the field of organic chemistry. This compound is particularly notable for its application in Suzuki–Miyaura coupling reactions, which are widely used for the formation of carbon-carbon bonds in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Chloro-5-(cyclopropylmethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 3-chloro-5-(cyclopropylmethoxy)phenylboronic acid with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a palladium catalyst. The reaction conditions often include heating the mixture to a temperature range of 80-100°C for several hours .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(3-Chloro-5-(cyclopropylmethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily undergoes substitution reactions, particularly in the context of Suzuki–Miyaura coupling. This reaction involves the coupling of the organoboron compound with an aryl or vinyl halide in the presence of a palladium catalyst and a base .

Common Reagents and Conditions

    Reagents: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., potassium carbonate, sodium hydroxide), aryl or vinyl halides.

    Conditions: Typically carried out in an inert atmosphere (e.g., nitrogen or argon), with heating to temperatures around 80-100°C.

Major Products

The major products of these reactions are biaryl or substituted vinyl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Scientific Research Applications

2-(3-Chloro-5-(cyclopropylmethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several applications in scientific research:

Comparison with Similar Compounds

Biological Activity

The compound 2-(3-Chloro-5-(cyclopropylmethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS: 1218789-44-6) is a boron-containing organic compound that has garnered interest in various fields of research due to its potential biological activities. This article provides an overview of its biological activity based on available literature and research findings.

  • Molecular Formula : C16H22BClO3
  • Molecular Weight : 308.62 g/mol
  • Purity : 97%
  • IUPAC Name : this compound

Biological Activity Overview

Research on the biological activity of this compound is limited but suggests potential applications in medicinal chemistry and pharmacology. The following sections detail specific biological activities reported in the literature.

Anticancer Activity

Several studies have explored the anticancer properties of compounds related to dioxaborolane derivatives. For instance:

  • Cell Line Studies : In vitro assays have evaluated the effects of similar dioxaborolane compounds on various human cancer cell lines such as RKO (colorectal), A-549 (lung), MCF-7 (breast), PC-3 (prostate), and HeLa (cervical). These studies typically employ MTS assays to assess cell viability after treatment with the compounds.
Cell LineIC50 (µM)Reference
RKO60.70
PC-349.79
HeLa78.72

The IC50 values indicate the concentration required to inhibit cell growth by 50%, highlighting the potency of these compounds against specific cancer types.

The mechanism by which dioxaborolane derivatives exert their anticancer effects may involve:

  • Inhibition of DNA Replication : Similar compounds have been shown to interact with topoisomerases, enzymes critical for DNA replication and repair.
  • Induction of Apoptosis : Some studies suggest that these compounds may trigger apoptotic pathways in cancer cells.

Other Biological Activities

Beyond anticancer properties, there are indications that compounds with similar structures exhibit various biological activities:

  • Antiviral Activity : Some derivatives have shown potential as inhibitors of viral replication, particularly against HIV and hepatitis viruses.
  • Anti-inflammatory Properties : Certain structural analogs have been noted for their anti-inflammatory effects in preclinical models.

Case Studies and Research Findings

While direct studies on This compound are scarce, related compounds have provided insights into its potential biological activity:

  • Study on Anticancer Activity :
    • A recent study synthesized several dioxaborolane derivatives and tested them against human cancer cell lines. The results indicated that modifications in substituents significantly affected their potency and selectivity towards different cancer types .
  • Evaluation of Antiviral Properties :
    • Research has highlighted that similar dioxaborolanes can act as non-nucleoside inhibitors of HIV reverse transcriptase, suggesting a pathway for antiviral drug development .

Properties

IUPAC Name

2-[3-chloro-5-(cyclopropylmethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22BClO3/c1-15(2)16(3,4)21-17(20-15)12-7-13(18)9-14(8-12)19-10-11-5-6-11/h7-9,11H,5-6,10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRDBIJOPFIVFBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)Cl)OCC3CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22BClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70675264
Record name 2-[3-Chloro-5-(cyclopropylmethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70675264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1218789-44-6
Record name 1,3,2-Dioxaborolane, 2-[3-chloro-5-(cyclopropylmethoxy)phenyl]-4,4,5,5-tetramethyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1218789-44-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[3-Chloro-5-(cyclopropylmethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70675264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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